

Application Notes and Protocols: Synthesis of (2-Iodoethyl)benzene from Phenethyl Alcohol

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Compound of Interest

Compound Name: (2-Iodoethyl)benzene

Cat. No.: B101923

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Abstract

This document provides a detailed protocol for the synthesis of **(2-iodoethyl)benzene** from phenethyl alcohol via a modified Appel reaction. This transformation is a crucial step in various organic syntheses, particularly in the development of pharmaceutical intermediates where an iodo-functionalization of an alkyl chain is required. The protocol herein utilizes triphenylphosphine and N-iodosuccinimide as the iodinating system, offering a reliable method for this conversion. This application note includes a step-by-step experimental procedure, tables summarizing quantitative data, and characterization of the final product. Additionally, diagrams illustrating the reaction mechanism and experimental workflow are provided to ensure clarity and reproducibility.

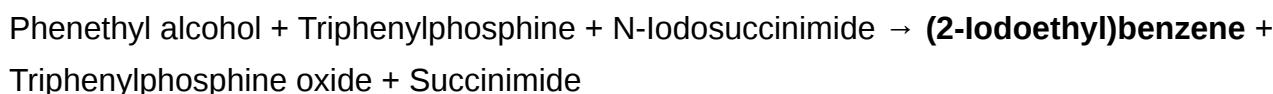
Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic chemistry. Alkyl iodides are valuable synthetic intermediates due to the excellent leaving group ability of the iodide ion, making them susceptible to nucleophilic substitution reactions. One of the most effective methods for this conversion is the Appel reaction, which traditionally uses triphenylphosphine and a tetrahalomethane.^{[1][2]} The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide.^[2]

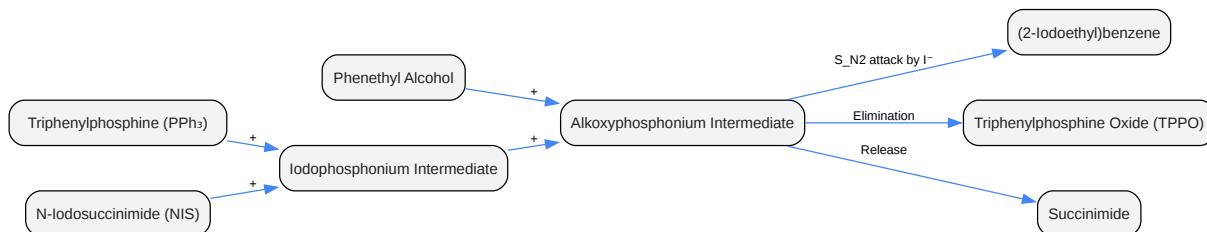
This protocol details a specific application of a modified Appel reaction for the synthesis of **(2-iodoethyl)benzene** from 2-phenylethanol.^[3] In this variation, N-iodosuccinimide (NIS) is employed as the iodine source in conjunction with triphenylphosphine.^[3] This method provides a viable route to **(2-iodoethyl)benzene**, a key building block in the synthesis of various organic molecules and pharmaceutical agents.^[4]

Reaction and Mechanism

The overall reaction is as follows:



The reaction proceeds via an SN2 mechanism. Initially, triphenylphosphine reacts with N-iodosuccinimide to form an iodophosphonium species. The oxygen of the phenethyl alcohol then attacks the electrophilic phosphorus atom, forming an alkoxyphosphonium intermediate. Subsequently, the iodide ion acts as a nucleophile, attacking the carbon atom attached to the oxygen and displacing triphenylphosphine oxide, leading to the formation of **(2-iodoethyl)benzene** with inversion of configuration at the reaction center.



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Figure 1. Simplified reaction pathway for the synthesis of **(2-Iodoethyl)benzene**.

Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of **(2-iodoethyl)benzene**.^[3]

3.1. Materials and Reagents

Reagent/Material	Grade	Supplier
2-Phenylethanol	Reagent	Sigma-Aldrich
Triphenylphosphine	99%	Sigma-Aldrich
N-Iodosuccinimide (NIS)	98%	Sigma-Aldrich
Dichloromethane (DCM), anhydrous	≥99.8%	Sigma-Aldrich
Nitrogen (N ₂) gas	High purity	Local supplier
Silica gel for column chromatography	60 Å, 230-400 mesh	Standard supplier
Solvents for chromatography (e.g., hexanes, ethyl acetate)	HPLC grade	Standard supplier

3.2. Equipment

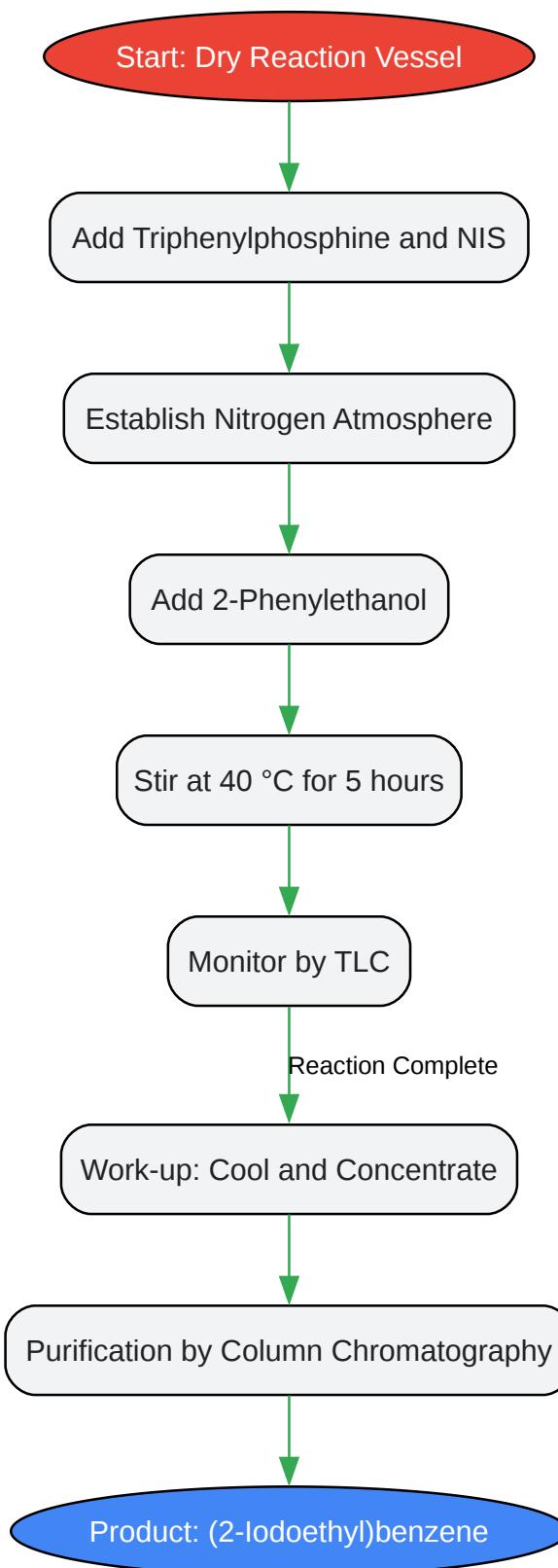
- Round-bottom flask or microwave reactor tube (10-20 mL)
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Nitrogen inlet and outlet (or balloon)
- Syringes and needles
- Rotary evaporator
- Apparatus for column chromatography
- Standard laboratory glassware

3.3. Reaction Procedure

- To a pre-dried 10-20 mL microwave reactor tube, add triphenylphosphine (680 mg, 2.59 mmol, 1.04 equiv.).
- Add N-iodosuccinimide (NIS) (567 mg, 2.52 mmol, 1.0 equiv.).
- Seal the reactor tube, and flush with dry nitrogen gas. Maintain a nitrogen atmosphere using a balloon.
- To this mixture, add 2-phenylethanol (0.3 mL, 2.50 mmol, 1 equiv.) in one portion.
- The reaction mixture is then stirred at 40 °C for 5 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

3.4. Work-up and Purification

- After the reaction is complete, cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- The crude product is then purified by silica gel column chromatography. A suitable eluent system, such as 100% dichloromethane, can be used.[3]
- Combine the fractions containing the product and remove the solvent under reduced pressure to yield **(2-iodoethyl)benzene** as a transparent oil.



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Figure 2. General experimental workflow for the synthesis.

Quantitative Data

Table 1: Reagent Quantities and Reaction Parameters

Reactant/Parameter	Molecular Weight (g/mol)	Amount (mmol)	Equivalents	Amount Used			
2-Phenylethanol	122.16	2.50	1.0	0.3 mL			
Triphenylphosphine	262.29	2.59	1.04	680 mg			
N-Iodosuccinimide	224.99	2.52	1.0	567 mg			
Reaction Conditions							
Solvent	Dichloromethane (DCM)	Not specified, assumed minimal for reagent dissolution					
Temperature	40 °C						
Reaction Time	5 hours						
Yield							
Product Yield	34% (119 mg)[3]						

Product Characterization

The identity and purity of the synthesized **(2-iodoethyl)benzene** can be confirmed by spectroscopic methods.

Table 2: Physical and Spectroscopic Data for **(2-Iodoethyl)benzene**

Property	Value
Molecular Formula	C ₈ H ₉ I ^[5]
Molecular Weight	232.06 g/mol ^[5]
Appearance	Transparent oil ^[3]
CAS Number	17376-04-4 ^[5]

Table 3: ¹H NMR Spectral Data of **(2-Iodoethyl)benzene** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.35 - 7.20	m	5H	Aromatic protons
3.35	t	2H	-CH ₂ -I
3.15	t	2H	Ph-CH ₂ -

(Note: Specific coupling constants were not available in the searched literature. The assignments are based on typical chemical shifts for such protons.)

Table 4: ¹³C NMR Spectral Data of **(2-Iodoethyl)benzene** (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
140.5	C (quaternary, aromatic)
128.8	CH (aromatic)
128.6	CH (aromatic)
126.9	CH (aromatic)
40.2	Ph-CH ₂ -
6.5	-CH ₂ -I

(Note: These are predicted or typical values; experimental values may vary slightly.)

Table 5: Key IR Absorption Peaks for **(2-iodoethyl)benzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080-3030	m	C-H stretch (aromatic)
2950-2850	m	C-H stretch (aliphatic)
1600, 1495, 1450	s	C=C stretch (aromatic ring)
~1200	s	C-I stretch
750, 700	s	C-H bend (out-of-plane, monosubstituted benzene)

(Note: These are characteristic ranges for the functional groups present. The NIST WebBook provides a reference spectrum.)[\[5\]](#)[\[6\]](#)

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
- N-Iodosuccinimide is an irritant. Avoid contact with skin and eyes.
- Triphenylphosphine is an irritant. Avoid inhalation of dust.

Conclusion

The protocol described provides a reliable method for the synthesis of **(2-iodoethyl)benzene** from phenethyl alcohol. The modified Appel reaction using triphenylphosphine and N-iodosuccinimide is an effective procedure for this transformation. The provided experimental details, quantitative data, and spectroscopic information will be valuable for researchers in organic synthesis and drug development requiring this important intermediate.

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